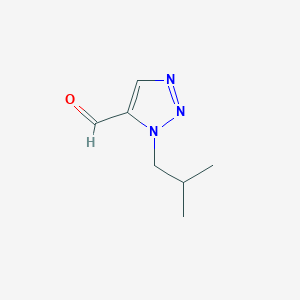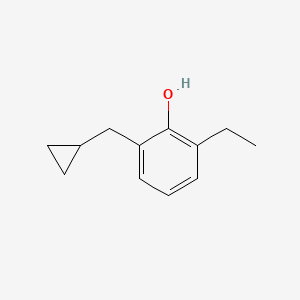
6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic organic compound It is characterized by the presence of a pyridine ring substituted with a methoxycarbonyl group at the 6-position and a trifluoromethyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative.
Introduction of the Trifluoromethyl Group: This can be achieved through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Methoxycarbonylation: The methoxycarbonyl group is introduced via esterification or transesterification reactions using methanol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Lacks the methoxycarbonyl group, making it less versatile in certain chemical reactions.
4-(Trifluoromethyl)pyridine-2-carboxylic acid: The position of the trifluoromethyl group affects its reactivity and applications.
Uniqueness: 6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the combination of the methoxycarbonyl and trifluoromethyl groups, which impart distinct chemical properties and enhance its utility in various applications.
Propriétés
Formule moléculaire |
C9H6F3NO4 |
|---|---|
Poids moléculaire |
249.14 g/mol |
Nom IUPAC |
6-methoxycarbonyl-4-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(16)6-3-4(9(10,11)12)2-5(13-6)7(14)15/h2-3H,1H3,(H,14,15) |
Clé InChI |
FSGHMFUZUXWYEI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=N1)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


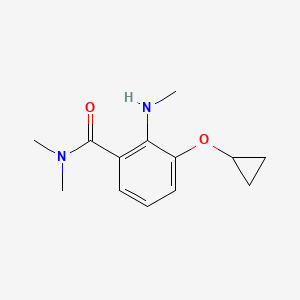
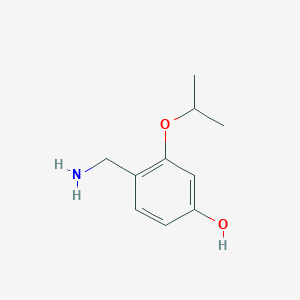
![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine](/img/structure/B14844988.png)

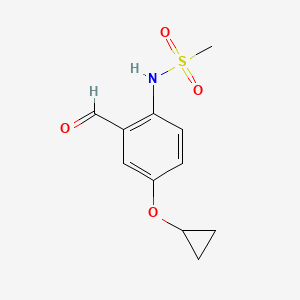
![Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14845002.png)

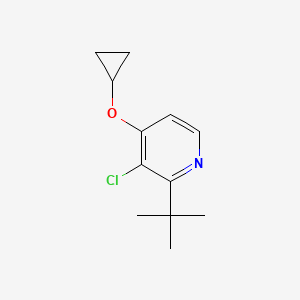
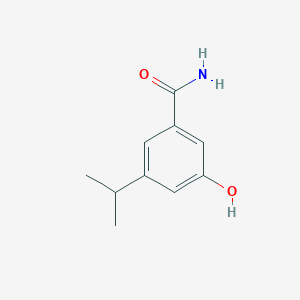
![[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14845028.png)
![2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one](/img/structure/B14845044.png)
